molecular formula C17H21ClN4O3S B10919483 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10919483
M. Wt: 396.9 g/mol
InChI Key: PCNDGVLPHOZGGP-UHFFFAOYSA-N
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Description

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions . The resulting pyrazole intermediate is then chlorinated using thionyl chloride or another chlorinating agent.

The next step involves the alkylation of the pyrazole ring with an ethyl group, which can be achieved using ethyl iodide in the presence of a strong base such as sodium hydride . The resulting 4-chloro-1-ethyl-1H-pyrazole is then reacted with formaldehyde and methylamine to introduce the N-methyl group and form the N-methyl-4-(2-oxo-1-pyrrolidinyl) moiety.

Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, where the intermediate is treated with benzenesulfonyl chloride in the presence of a base such as pyridine . The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize reaction efficiency and minimize waste. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of sulfonamide-sensitive enzymes, inhibiting their activity and leading to the disruption of essential biochemical pathways . This inhibition can result in various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H21ClN4O3S

Molecular Weight

396.9 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H21ClN4O3S/c1-3-22-16(15(18)11-19-22)12-20(2)26(24,25)14-8-6-13(7-9-14)21-10-4-5-17(21)23/h6-9,11H,3-5,10,12H2,1-2H3

InChI Key

PCNDGVLPHOZGGP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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